REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[Cl:5][C:6]1[CH:7]=[C:8]([CH3:15])[C:9]([C:12](O)=[O:13])=[N:10][CH:11]=1.C1(C)C=CC=CC=1>CN(C=O)C>[Cl:5][C:6]1[CH:7]=[C:8]([CH3:15])[C:9]([C:12]([Cl:3])=[O:13])=[N:10][CH:11]=1
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Name
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|
Quantity
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71 μL
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Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
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Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=NC1)C(=O)O)C
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
20 μL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
The mixture is concentrated in vacuo
|
Type
|
CUSTOM
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Details
|
the crude product used directly without further purification
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C(=NC1)C(=O)Cl)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |